Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with additional functional groups such as a cyano group, an oxo group, and an ethyl ester group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction typically proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Biginelli-type reaction provides a scalable and efficient route for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: The compound can undergo condensation reactions with other nucleophiles, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and hydrazines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Catalysts: While the Biginelli-type reaction does not require catalysts, other reactions may utilize acid or base catalysts to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. These products can exhibit diverse chemical and biological properties.
Scientific Research Applications
Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in combinatorial chemistry to generate libraries of potential drug candidates.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored the compound’s potential as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases and phosphodiesterases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects. The compound’s ability to mimic purine analogs also contributes to its biological activity .
Comparison with Similar Compounds
Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may differ in their functional groups, leading to variations in their chemical and biological properties.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to a pyrimidine ring, offering different reactivity and biological activities.
Purine Analogs: These compounds mimic the structure of purines and can interact with similar molecular targets, but their specific activities may vary.
The uniqueness of this compound lies in its combination of functional groups and its ability to participate in diverse chemical reactions, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
ethyl 3-cyano-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c1-2-17-10(16)7-5-12-8-6(3-11)4-13-14(8)9(7)15/h4-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUNYJQKRKCPLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CNN2C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363048 | |
Record name | ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64689-83-4 | |
Record name | ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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